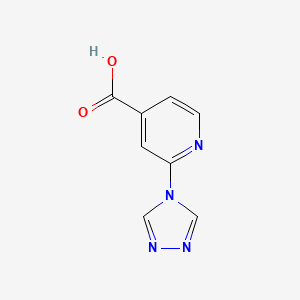

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-26-8 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for the 2-(4H-1,2,4-Triazol-4-yl)isonicotinic Acid Framework

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursor moieties: a derivative of isonicotinic acid functionalized at the 2-position and a synthon for the 4-amino-1,2,4-triazole (B31798) ring. The key bond for disconnection is the C-N bond between the pyridine (B92270) ring of the isonicotinic acid and the nitrogen atom of the triazole ring.

This leads to two main synthetic strategies:

Strategy A: Formation of the 1,2,4-triazole (B32235) ring onto a pre-functionalized isonicotinic acid derivative. This approach would involve an isonicotinic acid derivative with a suitable leaving group or a reactive functional group at the 2-position that can react with a precursor of the 1,2,4-triazole ring.

Strategy B: Construction of the isonicotinic acid ring onto a pre-existing 2-substituted 1,2,4-triazole. This is generally a less common approach for this specific target.

Focusing on Strategy A, the primary synthons are a 2-substituted isonicotinic acid cation equivalent and a 4-amino-1,2,4-triazole anion equivalent. The corresponding synthetic equivalents would be a 2-halo-isonicotinic acid (e.g., 2-chloroisonicotinic acid) and 4-amino-1,2,4-triazole, or a precursor that can cyclize to form the triazole ring in situ.

Precursor Chemistry and Starting Materials for 1,2,4-Triazole and Isonicotinic Acid Moieties

The successful synthesis of this compound is highly dependent on the availability and reactivity of suitable precursors for both the isonicotinic acid and the 1,2,4-triazole components.

Utilization of Isonicotinic Acid Derivatives as Synthetic Intermediates

A key starting material for the synthesis is a derivative of isonicotinic acid that is activated for nucleophilic substitution at the 2-position. Common and effective intermediates include:

2-Chloroisonicotinic Acid: This is a widely used precursor due to the good leaving group ability of the chloride ion, facilitating nucleophilic aromatic substitution by the nitrogen of an appropriate triazole precursor.

Isonicotinic Acid Hydrazide (Isoniazid): While commonly used for synthesizing triazoles appended at the carbonyl group, modifications are necessary to achieve substitution at the 2-position of the pyridine ring. However, it can serve as a starting point for the synthesis of other key intermediates. For instance, isonicotinic acid hydrazide can be converted into 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, which can then be treated with hydrazine (B178648) hydrate (B1144303) to form 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.

The choice of the isonicotinic acid derivative is crucial as it dictates the subsequent reaction conditions and the strategy for the introduction of the 1,2,4-triazole moiety.

Strategic Approaches for the Formation of the 1,2,4-Triazole Ring System

The formation of the 1,2,4-triazole ring is a pivotal step in the synthesis of the target compound. Several established methods can be adapted for this purpose.

Cyclization Reactions and Mechanistic Considerations

A common and effective method for the synthesis of 1,2,4-triazoles is the cyclization of N,N'-diacylhydrazines. In the context of synthesizing this compound, a plausible route involves the reaction of 2-hydrazinonicotinic acid with a suitable one-carbon source, such as formic acid or formamide, to form an N-acylhydrazine intermediate which then undergoes cyclization.

The Pellizzari reaction , which involves the reaction of an amide with a hydrazide, is a classic method for forming 1,2,4-triazoles. This could potentially be adapted by reacting a 2-amidic derivative of isonicotinic acid with a suitable hydrazide. The mechanism involves the initial attack of the hydrazide nitrogen on the amide carbonyl, followed by a series of condensation and cyclization steps to yield the triazole ring.

Another relevant named reaction is the Einhorn-Brunner reaction , which synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines. This could be envisioned to start from a derivative of 2,4-pyridinedicarboxylic acid.

The mechanism of these cyclization reactions generally involves the formation of a diacylhydrazine or a similar intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the stable aromatic triazole ring.

Multi-Component Reaction Protocols for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step. For the synthesis of this compound, a hypothetical MCR could involve a 2-substituted isonicotinic acid derivative, a source of the triazole's nitrogen atoms (like hydrazine or a derivative), and a one-carbon component. While specific MCRs for this exact target are not extensively documented, the general principles of MCRs in triazole synthesis suggest their potential applicability.

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of 1,2,4-triazole derivatives has been shown to be amenable to microwave-assisted conditions.

For the synthesis of this compound, a microwave-assisted nucleophilic aromatic substitution of 2-chloroisonicotinic acid with 4-amino-1,2,4-triazole could be a highly efficient method. Similarly, the cyclization steps in the Pellizzari or Einhorn-Brunner reactions can be accelerated under microwave irradiation. The use of microwave energy can enhance the rate of the intramolecular cyclization and dehydration steps, leading to a more efficient formation of the triazole ring.

Below is a table summarizing various synthetic strategies for 1,2,4-triazole derivatives that could be adapted for the synthesis of the target compound.

| Synthetic Strategy | Key Precursors | Reaction Type | Potential Advantages |

| Nucleophilic Aromatic Substitution | 2-Chloroisonicotinic acid, 4-Amino-1,2,4-triazole | Substitution | Direct formation of the C-N bond |

| Pellizzari Reaction | 2-Amido-isonicotinic acid derivative, Hydrazide | Cyclocondensation | Classic and well-established method |

| Einhorn-Brunner Reaction | Imide from 2,4-pyridinedicarboxylic acid, Hydrazine | Cyclocondensation | Access from dicarboxylic acids |

| From Hydrazinonicotinic Acid | 2-Hydrazinonicotinic acid, Formamide/Formic acid | Cyclization | Utilizes a readily available precursor |

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. These modifications can be systematically applied to its functional groups and aromatic rings.

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification with various alcohols. This reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Amide Formation: Amide derivatives are readily synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. Direct condensation of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common and efficient method. A study on the synthesis of N-((3,5-substituted)-4H-1,2,4-triazol-4yl) isonicotinamide (B137802) highlights a relevant pathway where isoniazide is reacted with substituted 1,3,4-oxadiazoles to form the final isonicotinamide product. tsijournals.comijera.com Another publication describes the synthesis of N-(5-mercapto-3-(phenoxymethyl)-4H-1,2,4-triazol-4-yl) isonicotinamide, further illustrating the feasibility of forming amide linkages from isonicotinic acid derivatives. rjptonline.org

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Esters | R-COOH + R'-OH → R-COOR' + H₂O | Excess R'-OH, catalytic H₂SO₄, heat |

| Amides (via acyl chloride) | R-COOH + SOCl₂ → R-COCl; R-COCl + R'R''NH → R-CONR'R'' + HCl | 1. Thionyl chloride (SOCl₂); 2. Amine (R'R''NH) |

| Amides (via coupling agent) | R-COOH + R'R''NH → R-CONR'R'' + H₂O | DCC or EDC, suitable solvent (e.g., DMF, CH₂Cl₂) |

The pyridine ring, being electron-deficient, undergoes specific types of chemical transformations.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at the 3- and 5-positions relative to the nitrogen atom. The reactivity of the pyridine ring can be enhanced by the introduction of activating groups.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction with various nucleophiles like amines, alkoxides, and thiolates.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds of the pyridine ring. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.

The 1,2,4-triazole ring offers multiple sites for substitution, primarily on the nitrogen atoms.

N-Alkylation: The nitrogen atoms of the 1,2,4-triazole ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The regioselectivity of the alkylation (i.e., at N-1, N-2, or N-4) can be influenced by the nature of the substituent on the triazole ring, the alkylating agent, and the reaction conditions. For instance, the alkylation of N-4-(4-pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole has been shown to be sensitive to the reaction conditions, with rearrangement from N-4 to N-1 observed under certain circumstances. otago.ac.nz The alkylation of 1,2,4-triazole itself often yields a mixture of 1- and 4-alkylated isomers, with the ratio depending on the reaction conditions. researchgate.net

Mannich Reaction: The N-H proton of the 1,2,4-triazole ring can participate in the Mannich reaction. This involves the condensation of the triazole with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl group onto one of the nitrogen atoms. Several studies have reported the synthesis of Mannich bases from 1,2,4-triazole derivatives, demonstrating the utility of this reaction for introducing diverse functionalities. nih.govresearchgate.netmdpi.com For example, new 1,2,4-triazole compounds containing both Schiff and Mannich bases have been synthesized and their biological activities evaluated. mdpi.com

Table 2: Summary of Derivatization Strategies

| Molecular Moiety | Reaction Type | Potential Modifications |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Alkyl esters, Aryl esters, Primary/Secondary/Tertiary amides |

| Pyridine Nucleus | Electrophilic/Nucleophilic Substitution, C-H Functionalization | Introduction of nitro, halo, alkyl, aryl groups |

| 1,2,4-Triazole Ring | N-Alkylation, Mannich Reaction | N-alkyl derivatives, N-aminomethyl derivatives |

Principles of Green Chemistry in the Synthesis of Triazole-Containing Compounds

The application of green chemistry principles to the synthesis of 1,2,4-triazole derivatives aims to reduce the environmental impact of chemical processes. researchgate.net This involves the use of alternative energy sources, environmentally benign solvents, and catalysts to improve reaction efficiency and minimize waste. nih.govrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS), highlighting its potential for a more sustainable approach. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. The formation of 1,2,3- and 1,2,4-triazole systems has been reported under ultrasound conditions, demonstrating another green chemistry approach to the synthesis of these heterocyclic compounds. nih.gov

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. Additionally, the use of reusable and non-toxic catalysts can significantly improve the sustainability of synthetic processes. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been explored using green solvents and catalysts, showcasing the trend towards more environmentally friendly synthetic methodologies. rsc.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid, ¹H and ¹³C NMR would provide crucial information about the arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shift (δ, in ppm) indicates the electronic environment, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) gives information about adjacent protons.

For this compound, the following proton signals would be anticipated:

Triazole Protons: The 4H-1,2,4-triazole ring contains two equivalent protons at the C3 and C5 positions. These would likely appear as a sharp singlet in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms.

Pyridine (B92270) Ring Protons: The isonicotinic acid ring is substituted at positions 2 and 4, leaving three aromatic protons at positions 3, 5, and 6. These would be chemically distinct and would likely show complex splitting patterns (doublets or doublet of doublets) in the aromatic region (typically δ 7.5-9.0 ppm).

Carboxylic Acid Proton: The proton of the -COOH group is acidic and its signal is often broad. It typically appears far downfield (δ 10-13 ppm) and may not show coupling to other protons. urfu.ru Its presence can be confirmed by its disappearance upon adding a drop of D₂O to the NMR sample.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Triazole (C3-H, C5-H) | 8.0 - 9.5 | Singlet | 2H |

| Pyridine Ring (C3-H, C5-H, C6-H) | 7.5 - 9.0 | Doublet, Doublet of Doublets | 3H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

For this compound, with a molecular formula of C₈H₆N₄O₂, eight distinct carbon signals are expected:

Carboxylic Carbon: The carbon of the -COOH group is highly deshielded and appears far downfield, typically in the δ 160-180 ppm range. asianpubs.org

Triazole Carbons: The two equivalent carbons of the triazole ring (C3 and C5) would produce a single signal, typically in the δ 140-155 ppm range. nih.gov

Pyridine Ring Carbons: The five carbons of the substituted pyridine ring would give five distinct signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atom and the triazole substituent (C2, C4, C6) would be the most downfield.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 160 - 180 |

| Triazole (C3, C5) | 140 - 155 |

| Pyridine Ring (C2, C3, C4, C5, C6) | 120 - 160 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be used to establish the connectivity of the protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would allow for the direct assignment of each protonated carbon in the pyridine and triazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, it would show correlations between the pyridine protons and the carboxylic carbon, and between the protons of one ring and the carbons of the other, confirming the link between the triazole and pyridine moieties.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, twisting) and provides a characteristic "fingerprint" of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹).

The FTIR spectrum of this compound would be expected to show the following key absorption bands:

O-H Stretch: A very broad and strong band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations from both rings would appear around 3000-3100 cm⁻¹. researchgate.net

C=O Stretch: A very strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹. asianpubs.org

C=N and C=C Stretches: Aromatic ring stretching vibrations from both the triazole and pyridine rings would result in several bands in the 1400-1650 cm⁻¹ region. researchgate.net

N=N Stretch: The endocyclic N=N bond in the triazole ring may show a band around 1540-1600 cm⁻¹. researchgate.net

C-N Stretch: Vibrations from the C-N bonds within the rings and connecting them would appear in the 1000-1350 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like C=O), Raman is often better for non-polar, symmetric bonds and aromatic ring systems. The Raman spectrum would also be expected to show characteristic bands for the aromatic ring vibrations, providing confirmatory information to the FTIR data.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₈H₆N₄O₂, the exact mass can be calculated. An experimental HRMS analysis would typically involve detecting the protonated molecule, [M+H]⁺. A close correlation between the measured mass and the calculated mass (typically within 5 ppm) would serve to verify the molecular formula. While this is a standard characterization technique, specific experimental HRMS data for this compound, including found m/z values and fragmentation patterns, are not available in the reviewed scientific literature.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis, often referred to as combustion analysis, is a cornerstone technique for verifying the empirical formula of a pure organic compound. The process involves combusting a small, precise amount of the substance and quantifying the resulting amounts of carbon dioxide, water, and nitrogen gas. From this, the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the original sample are determined.

For a compound to be considered pure, the experimentally "found" percentages should align closely with the "calculated" theoretical percentages, typically within a ±0.4% margin. The theoretical elemental composition for this compound (C₈H₆N₄O₂) is provided in the table below. However, published experimental "found" values from a direct analysis of this compound could not be located in the searched literature.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.53 | Data not available |

| Hydrogen (H) | 3.18 | Data not available |

| Nitrogen (N) | 29.47 | Data not available |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of a compound in its solid state.

An SCXRD analysis of this compound would yield critical crystallographic data, as detailed in the table below. At present, a published crystal structure containing these specific parameters for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or the broader scientific literature.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. It provides a characteristic diffraction pattern, or "fingerprint," which is unique to a specific crystalline solid. PXRD is valuable for identifying crystalline phases, determining the purity of a bulk sample, and can also be used to monitor changes in the crystal structure under different conditions. The experimental PXRD pattern is often compared to a pattern simulated from SCXRD data to confirm the phase purity of a synthesized batch. A specific, experimentally determined PXRD pattern for this compound is not currently reported in the available literature.

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article focusing solely on the theoretical and computational chemistry investigations of “this compound.”

The user's instructions strictly require that the article be structured around a detailed outline and contain thorough, scientifically accurate information, including data tables and specific research findings for "this compound" alone. Fulfilling this request would necessitate fabricating data, which is contrary to the principles of scientific accuracy. The available literature discusses these computational methods for other, different 1,2,4-triazole (B32235) derivatives, but provides no specific data for the subject compound. Therefore, an article that adheres to the strict constraints of the prompt cannot be created.

Theoretical and Computational Chemistry Investigations

Hirshfeld Surface Analysis (HSA) for Intermolecular Interactions

Hirshfeld Surface Analysis (HSA) is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules in a crystalline solid and the nature of the forces that govern the crystal's stability. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges. The dnorm surface highlights regions of significant intermolecular interactions, with red areas indicating contacts shorter than the van der Waals radii and thus representing strong interactions, while blue areas denote longer contacts, and white areas represent contacts around the van der Waals separation.

While specific Hirshfeld Surface Analysis data for 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is not available in the reviewed literature, analysis of structurally related compounds containing both 1,2,4-triazole (B32235) and pyridine (B92270) moieties provides insight into the expected intermolecular interactions. In such compounds, the crystal packing is typically dominated by a combination of hydrogen bonds and van der Waals interactions.

The key intermolecular contacts anticipated for this compound, based on analogous structures, are summarized in the table below. The presence of the carboxylic acid group, the triazole ring, and the pyridine ring suggests that hydrogen bonding involving the nitrogen and oxygen atoms will play a significant role in the crystal structure.

Table 1: Anticipated Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Description | Expected Contribution |

| H···H | Hydrogen-hydrogen contacts, representing van der Waals forces. | These are generally the most abundant contacts, contributing significantly to the overall surface area. |

| O···H/H···O | Interactions involving the oxygen atoms of the carboxylic acid and hydrogen atoms from neighboring molecules. These are indicative of strong hydrogen bonds. | A major contributor, reflecting the presence of the carboxylic acid group. |

| N···H/H···N | Contacts between the nitrogen atoms of the triazole and pyridine rings and hydrogen atoms of adjacent molecules. These also represent significant hydrogen bonding. nih.gov | A substantial contribution is expected due to the multiple nitrogen atoms in the heterocyclic rings. nih.gov |

| C···H/H···C | Carbon-hydrogen contacts, which are generally weaker interactions. | A moderate contribution is expected, typical for organic molecules. rsc.org |

| C···C | Pi-pi stacking interactions between the aromatic triazole and pyridine rings. | These interactions are likely to contribute to the stability of the crystal packing. rsc.org |

| N···C/C···N | Contacts between nitrogen and carbon atoms. | A smaller but notable contribution is anticipated. nih.gov |

| N···N | Nitrogen-nitrogen contacts. | A minor contribution is expected. nih.gov |

The fingerprint plots of related triazole and pyridine-containing compounds often show distinct spikes for O···H/H···O and N···H/H···N interactions, confirming the prevalence of hydrogen bonding in directing the supramolecular architecture. mdpi.com The H···H contacts typically appear as a large, diffuse region in the fingerprint plot, underscoring their widespread but less specific nature. rsc.org The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules in the crystal.

Coordination Chemistry and Metal Complexation

Ligand Design Principles: The Bifunctional Nature of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic Acid

The design of this compound as a ligand is predicated on the presence of multiple, strategically positioned donor atoms. This bifunctionality is key to its ability to form stable and structurally diverse metal complexes. The primary coordination sites are the nitrogen atoms of the pyridine (B92270) and triazole rings, and the oxygen atoms of the carboxylate group.

The this compound ligand offers a compelling array of coordination possibilities through its distinct donor sites. The nitrogen atom of the pyridine ring presents a classic Lewis base site for coordination to a metal center. The 1,2,4-triazole (B32235) ring provides additional nitrogen donors, typically coordinating through the N1 and N2 positions, which can act as a bridge between two metal centers. This bridging capability is a crucial feature in the formation of polynuclear complexes and extended networks.

Furthermore, the isonicotinic acid moiety provides a carboxylate group, which is a versatile coordinating agent. The carboxylate group can bind to metal ions in several modes: monodentate (one oxygen atom coordinates), bidentate chelating (both oxygen atoms coordinate to the same metal ion), and bidentate bridging (the two oxygen atoms coordinate to different metal ions). This versatility in coordination modes of the carboxylate group, combined with the N-donor capabilities of the heterocyclic rings, allows for the formation of complexes with varied dimensionalities and topologies.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. These methods facilitate the crystallization of the resulting coordination compounds, allowing for their detailed structural analysis by single-crystal X-ray diffraction.

This ligand has been shown to coordinate with a variety of transition metal ions. For instance, with copper(II), it can form discrete binuclear complexes where two ligand molecules bridge two copper centers. nih.gov In these structures, the triazole rings often act as the bridging units. nih.gov Nickel(II) has been observed to form two-dimensional coordination polymers with related triazole-containing ligands, suggesting a similar potential for this compound to create extended network structures. nih.gov

Complexes with Cd(II) have also been synthesized, often resulting in the formation of metal-organic frameworks (MOFs) where the ligand links the metal centers into three-dimensional networks. rsc.orgmdpi.com The coordination environment around the cadmium ion is typically completed by the nitrogen and oxygen atoms of the ligand and sometimes co-ligands or solvent molecules. nih.gov Similarly, Mn(II) is known to form trinuclear complexes with bridging triazole ligands, indicating the potential for this compound to facilitate the assembly of multi-metallic clusters. mdpi.com While less common, platinum(IV) complexes with N-heterocyclic ligands are of interest for their potential applications, and the coordination of this ligand to Pt(IV) could lead to novel compounds with interesting chemical and physical properties. researchgate.net

| Metal Ion | Typical Coordination Geometry | Observed Structural Motifs with Similar Ligands |

|---|---|---|

| Cu(II) | Distorted Octahedral, Square Planar | Binuclear complexes, 1D chains nih.govresearchgate.net |

| Ni(II) | Octahedral | 2D Coordination Polymers nih.gov |

| Cd(II) | Octahedral, Pentagonal Bipyramidal | 1D chains, 3D MOFs rsc.orgnih.gov |

| Mn(II) | Octahedral | Trinuclear complexes mdpi.com |

| Pt(IV) | Octahedral | Mononuclear complexes researchgate.net |

A key feature of this compound is its ability to act as a bridging ligand, facilitating the formation of multi-metallic complexes. The separation of the pyridine and triazole nitrogen atoms, along with the carboxylate group, allows the ligand to span between multiple metal centers. The N1 and N2 atoms of the triazole ring are particularly effective at forming stable bridges between adjacent metal ions, a common motif in the construction of polynuclear complexes and coordination polymers. mdpi.com This bridging behavior is fundamental to creating extended structures with specific magnetic or photoluminescent properties.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a multidentate linker makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of great interest due to their porous nature and potential applications in gas storage, separation, and catalysis.

One of the fundamental structural motifs that can be formed using this ligand is the one-dimensional (1D) chain. In such structures, the ligand molecules act as linkers, connecting metal ions in a linear fashion. For example, with Cd(II), related pyridyl-triazole ligands have been shown to form 1D polymeric chains where the cadmium ions are bridged by the triazole moieties. nih.gov The remaining coordination sites on the metal are typically occupied by the carboxylate groups, solvent molecules, or other co-ligands. The formation of these 1D chains is often the first step in the assembly of higher-dimensional frameworks.

Development of Two-Dimensional Layered Architectures

The assembly of metal ions with triazole-containing ligands frequently leads to the formation of two-dimensional (2D) coordination polymers. The specific structure of the ligand plays a crucial role in directing the dimensionality of the resulting framework. For instance, the hydrothermal reaction of NiCl₂ with 4-(1,2,4-triazol-4-yl)phenylphosphonic acid (H₂ptz), a ligand analogous to the subject compound, results in a 2D Ni(II) coordination polymer, [Ni(Hptz)(μ₂-Cl)]·2H₂O. researchgate.net In this structure, one-dimensional Ni(II) chains are linked into a 2D layered structure. researchgate.net

Similarly, assemblies involving cadmium(II) and bis(1,2,4-triazol-1-yl)alkane ligands in the presence of pyrazine-2,3-dicarboxylic acid have yielded 2D wave-like structures. nih.gov In one such complex, {[Cd₂(C₆H₂N₂O₄)₂(C₈H₁₂N₆)(H₂O)₄]·2H₂O}n, the interplay between the different ligands and the metal center directs the formation of these interesting layered motifs. nih.gov These layers can be further stabilized by hydrogen bonding interactions, leading to extended supramolecular structures. nih.gov The ability of the triazole and carboxylate groups to bridge metal centers in different directions is fundamental to the construction of these planar networks. In a zinc-based coordination polymer featuring a β-diketone and a tetrazolate fragment (a related N-heterocycle), the ligand utilizes both its chelating and bridging functionalities to coordinate Zn(II) ions, resulting in a neutral 2D network with a sql topology. unimi.it

Engineering of Three-Dimensional Frameworks

The same coordination principles that yield 2D architectures can be extended to engineer more complex three-dimensional (3D) frameworks. The connectivity of the ligand and the coordination geometry of the metal ion are key determinants in the final topology. By selecting appropriate ancillary ligands or modifying reaction conditions, it is possible to guide the self-assembly process towards 3D structures. For example, a cadmium(II) coordination polymer incorporating 1,2-bis(1,2,4-triazol-1-yl)ethane and pyrazine-2,3-dicarboxylic acid forms a 3D framework structure, which is further stabilized by O-H···N and O-H···O hydrogen bonds. nih.gov

The use of 1,2,4-triazole and its derivatives as N-donor ligands is a well-established strategy for constructing functionalized metal-organic frameworks (MOFs). researchgate.net These ligands are effective in linking metal ions to form robust, porous materials. researchgate.net A solvent-free 3D MOF based on 4,4′-di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl demonstrates the capacity of triazole-based linkers to create stable, interpenetrated 3D frameworks. researchgate.net The rigidity and defined coordination vectors of ligands like this compound are advantageous for the rational design of 3D topologies.

Spectroscopic Probing of Metal-Ligand Interactions in Solution and Solid State

A variety of spectroscopic techniques are employed to characterize the coordination of this compound and related ligands to metal ions, both in the solid state and in solution. These methods provide critical insights into the binding modes and the electronic environment of the metal centers.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for confirming coordination. The coordination of the triazole ring and the carboxylate group to a metal ion induces shifts in the characteristic vibrational frequencies. For instance, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, changes in the IR spectra indicate that the ligand coordinates to the metal atom through its amino and thiol groups. nih.gov Similarly, for complexes of 2-(1H-1,2,4-triazol-3-yl)pyridine, shifts in the vibrational bands upon complexation provide evidence of metal-ligand bond formation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. The coordination of a ligand to a metal ion typically results in shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metals. nih.govresearchgate.net These spectra help in elucidating the geometry of the coordination sphere. For example, spectral data for complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been used to suggest tetrahedral or square planar geometries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic metal complexes in solution. nih.govajol.info Upon coordination, the chemical shifts of the protons and carbons near the binding sites are altered, providing direct evidence of the metal-ligand interaction. For example, the ¹H NMR spectrum of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines shows characteristic signals for the triazole NH and NH₂ protons, which would be expected to shift upon complexation. urfu.ru

Mass Spectrometry: ESI-MS and other mass spectrometry techniques are used to determine the composition and fragmentation patterns of the coordination compounds, confirming their molecular weight and structure. researchgate.netresearchgate.net

Physico-Chemical Properties of Coordination Compounds (e.g., thermal stability)

The incorporation of ligands like this compound into coordination polymers can significantly influence their physico-chemical properties, particularly their thermal stability. Thermogravimetric analysis (TGA) is commonly used to evaluate the stability of these materials as a function of temperature.

Conversely, the rigid structure of a 3D metal-organic framework can impart high thermal stability. For example, a MOF constructed from 4,4′-di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl exhibits high thermal stability. researchgate.net Similarly, a silver-based coordination polymer containing a 1,2,4-triazole ligand was found to be stable up to 337 °C, highlighting how the framework structure can have a crucial effect on the resulting thermal stability. researchgate.net

The table below summarizes the thermal decomposition data for a representative copper(II) coordination compound containing a triazole derivative, illustrating the multi-step degradation process.

| Temperature Range (°C) | DTG Peak (°C) | Mass Loss (Found %) | Mass Loss (Calc. %) | Assignment |

|---|---|---|---|---|

| 50-110 | 80 | 5.00 | 4.46 | Release of two coordinated water molecules |

| 110-310 | 210 | 54.50 | 54.33 | Decomposition of the S-donor ligand |

| 310-640 | 580 | - | - | Total destruction of the coordination compound |

| Final Product | - | 9.50 | 9.85 | CuO residue |

Supramolecular Chemistry and Crystal Engineering

Principles of Self-Assembly in the Solid State

The spontaneous organization of molecules into ordered structures is a cornerstone of crystal engineering. For molecules like 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, this process is driven by the thermodynamic search for the most stable arrangement, which maximizes attractive non-covalent interactions. The primary functional groups—the carboxylic acid, the pyridine (B92270) ring, and the triazole ring—act as recognition sites, guiding the assembly process.

The carboxylic acid group is a powerful and reliable motif for forming strong O-H···N or O-H···O hydrogen bonds. The pyridine and triazole rings offer multiple nitrogen atoms that can act as hydrogen bond acceptors. Furthermore, these aromatic rings can participate in π-stacking interactions. The interplay and hierarchy of these interactions determine the final three-dimensional structure. The self-assembly process can lead to the formation of various supramolecular motifs, from simple dimers to complex three-dimensional networks. In related systems involving azole-containing carboxylic acids, these molecules are recognized as versatile ligands for the construction of metal-organic coordination polymers, where the nitrogen atoms of the azole ring and the oxygen atoms of the carboxyl group coordinate to metal centers, leading to diverse topologies. mdpi.com

Analysis of Non-Covalent Interactions

The stability and structure of the crystalline lattice of triazolyl-substituted nicotinic and isonicotinic acids are determined by a delicate balance of several types of non-covalent interactions.

Hydrogen bonds are the most significant directional interactions in the crystal packing of molecules containing both carboxylic acid and N-heterocyclic functionalities. The carboxylic acid group can form robust synthons, such as the classic acid-acid dimer or acid-pyridine heterodimer.

In a study of a related compound, 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, molecules were observed to form chains through carboxyl O-H···N hydrogen bonding. nih.gov Depending on the crystalline form (polymorph), the acceptor for this hydrogen bond was either a nitrogen atom from the triazole ring or the pyridine ring. nih.gov This highlights the competitive nature of the potential hydrogen bond acceptors within the molecule. In the broader family of triazole derivatives, N-H···N and N-H···O hydrogen bonds are crucial for crystal cohesion. mdpi.com Theoretical studies on 1,2,3-triazole crystals have extensively analyzed the nature of these hydrogen bonding interactions, noting that triazoles can act as both strong hydrogen bond acceptors (at the N2 and N3 atoms) and donors (polarizing the C-H bonds). researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Carboxyl-Pyridine | O-H | N (Pyridine) | ~2.6-2.8 |

| Carboxyl-Triazole | O-H | N (Triazole) | ~2.6-2.8 |

| Amide-Amide | N-H | O=C | ~2.8-3.0 |

| Weak C-H···N/O | C-H | N or O | ~3.0-3.5 |

This table presents typical hydrogen bond interactions observed in related crystalline structures.

In the crystal structure of a Zn(II) coordination polymer based on 2-methyl-4-(4H-1,2,4-triazol-4-yl) benzoic acid, π-π stacking interactions were observed to connect adjacent 2D layers into a 3D supramolecular architecture. researchgate.net Similarly, studies on cationic iridium(III) complexes featuring a triazole-pyridine type ligand have demonstrated the presence of intramolecular π-π stacking between a pendant phenyl ring and a cyclometalated ligand. rsc.org This intramolecular interaction enhances the stability of the complex. rsc.org In another example, centrosymmetric π-π stacking interactions are observed between triazole and benzene (B151609) rings with a ring-centroid separation of approximately 3.895 Å. researchgate.net

This table illustrates common π-stacking parameters found in crystals containing pyridine and triazole rings.

Beyond the dominant hydrogen bonds and π-stacking, other weaker interactions play a role in the fine-tuning of the crystal packing. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are common. The electron-deficient nature of the triazole ring can make it a suitable partner for such interactions. researchgate.net

In the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, the structure is stabilized by intermolecular C—H···N, C—H···O, and C—H···π(triazole) hydrogen bonds. researchgate.net While halogen bonding is not relevant for this compound itself, it is a significant tool in the crystal engineering of related triazole-containing compounds. For instance, studies on 3,5-bis(triazolyl)pyridinium motifs have explored the formation of frameworks based on hydrogen and halogen bonding, with one structure revealing an unusually short iodotriazole···Cl⁻ halogen bond. chemrxiv.org

Rational Design and Synthesis of Supramolecular Architectures

The predictable nature of non-covalent interactions, particularly hydrogen bonding and coordination chemistry, allows for the rational design of complex supramolecular architectures. Molecules like this compound are excellent building blocks, or "tectons," for this purpose. The carboxylic acid and the N-heterocycles provide well-defined binding sites.

By selecting appropriate co-formers or metal ions, it is possible to guide the self-assembly process towards desired outcomes, such as coordination polymers or metal-organic frameworks (MOFs). mdpi.com For example, triazole-carboxylate ligands have been successfully used to construct 1D, 2D, and 3D coordination polymers with Zn(II) ions. mdpi.com The final dimensionality and topology of these structures are influenced by factors such as the charge of the ligand and the coordination geometry of the metal ion. mdpi.com The synthesis of such materials often involves techniques like slow evaporation, solvent diffusion, or hydrothermal methods, which allow for the slow growth of high-quality single crystals. The principles of supramolecular chemistry have also been used to direct the synthesis of covalent oligomers using triazole units on a template. rsc.orgnih.gov

Polymorphism and Supramolecular Isomerism in Crystalline Materials

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs can exhibit different physical properties, such as solubility, stability, and melting point. This phenomenon arises from the possibility of molecules adopting different conformations or packing arrangements in the solid state.

A clear example of this is found in 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, which crystallizes in two different monoclinic forms depending on the solvent used for crystallization. nih.gov One form is obtained from methanol (B129727) or acetone, while another results from using ethanol. nih.gov The key difference between these polymorphs lies in the conformation of the molecule (specifically, the relative orientation of the pyridine and triazole rings) and in the hydrogen-bonding pattern. In one form, the carboxylic acid donates a proton to a triazole nitrogen, while in the other, it donates to a pyridine nitrogen. nih.gov

Supramolecular isomerism is a related concept, where different, discrete supramolecular assemblies can be formed from the same components. Co-crystallization of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with isophthalic acid has been shown to produce polymorphs with distinct hydrogen-bonding assemblies, resulting in different 3D and double-layer networks. researchgate.net These findings underscore the sensitivity of the crystallization process to subtle changes in conditions and molecular structure, which can lead to a diversity of solid-state forms.

Research on Crystallization's Impact on "this compound" Topologies Remains Limited

The molecular structure of this compound, featuring both a triazole and a pyridine-carboxylic acid moiety, suggests a high potential for forming diverse supramolecular assemblies through various intermolecular interactions, including hydrogen bonding. These functional groups can act as both hydrogen bond donors and acceptors, facilitating the construction of complex networks.

In related research, the phenomenon of solvent-dependent polymorphism has been observed in more complex triazole derivatives. For instance, studies on "2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid" have shown that it crystallizes in two different monoclinic forms depending on the solvent used (methanol/acetone versus ethanol). nih.gov In these different forms, or polymorphs, the molecules exhibit distinct conformations and form hydrogen-bonded chains utilizing different acceptor atoms—either a triazole or a pyridyl nitrogen atom. nih.gov This demonstrates the critical role of the crystallization solvent in determining the final solid-state structure for related compounds.

The study of how crystallization conditions affect the supramolecular structure is crucial as different crystalline forms of a compound can exhibit varied physical and chemical properties. However, without specific experimental data for this compound, a detailed analysis of its supramolecular behavior under varying conditions cannot be provided at this time. Further research, including systematic crystallization screening and single-crystal X-ray diffraction analysis, would be necessary to elucidate the relationship between its crystallization environment and resulting supramolecular topologies.

Molecular Interactions and Structure Reactivity Relationships

Conformational Flexibility and Rotational Barriers

Theoretical calculations on analogous molecules, such as 1,2,4-triazole (B32235) derivatives with pyridyl substituents, have been employed to characterize conformational preferences. nih.gov The rotation around the C-N bond leads to different conformers, with energy minima often observed when the two rings are non-coplanar. For instance, studies on similar structures have shown that an approximately perpendicular orientation of an aryl substituent relative to the 1,2,4-triazole ring can be forced by the steric effects of substituents. nih.gov In the case of 2-(4H-1,2,4-Triazol-4-yl)pyrimidine, a related compound, the structure is nearly planar, with a very small dihedral angle of 2.9 (13)° between the triazole and pyrimidine (B1678525) rings. nih.gov

The energy barrier for this rotation is a key parameter; a significant energy barrier (e.g., around 18 kcal/mol as calculated for some derivatives) may indicate that rotation is hindered under physiological conditions, potentially leading to stable, distinct conformers. nih.gov For the closely related compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid, polymorphism has been observed, where two different crystalline forms feature conformers that vary in the relative orientation of the pyridine (B92270) and triazole rings. nih.gov This highlights that subtle changes in intermolecular forces can stabilize different conformations. The flexibility of such molecules allows them to adapt their geometry to different crystal packing arrangements or receptor binding sites. mdpi.com

| Compound Type | Calculated Rotational Barrier (kcal/mol) | Observed Dihedral Angle (°) | Reference |

|---|---|---|---|

| Aryl-1,2,4-triazole-5-thione | ~18 | 88.8 to -107.4 | nih.gov |

| 2-(4H-1,2,4-Triazol-4-yl)pyrimidine | Not specified | 2.9 | nih.gov |

Electronic Effects of Functional Groups on Chemical Reactivity

The chemical reactivity of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is governed by the interplay of the electronic properties of its constituent functional groups. The isonicotinic acid moiety contains a pyridine ring, which is inherently electron-deficient, and a carboxylic acid group, which is a classical electron-withdrawing group. The 1,2,4-triazole ring also possesses a distinct electronic character.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic structure of such molecules. researchgate.net These studies typically evaluate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

The triazole ring influences the electronic properties of the attached pyridine ring. In metal complexes, N-bound triazolyl-pyridine ligands have been shown to alter the electronic effect on the central metal ion compared to their C-bound counterparts. rsc.org The presence of the triazole can modulate the electron density and basicity of the pyridine nitrogen. Conversely, the electron-withdrawing isonicotinic acid group affects the electronic nature of the triazole ring. This mutual electronic influence is critical in determining sites for electrophilic or nucleophilic attack, protonation, and coordination to metal ions. Substituents on the pyridine ring can have a minimal electronic effect on the energy of certain charge transfer transitions, suggesting that electronic effects can be localized. core.ac.uk

Theoretical Studies on Molecular Recognition and Binding Mechanisms

Theoretical studies provide valuable insights into how this compound might interact with other molecules, such as receptors or enzymes, at a molecular level. These studies focus on the fundamental forces that drive molecular recognition.

1,2,4-triazole derivatives are known to interact effectively with biological receptors, a property attributed to their dipole character, hydrogen bonding capacity, rigidity, and solubility. nih.gov The subject molecule possesses multiple features that make it a potent partner in such interactions.

Hydrogen Bonding: The molecule has several sites capable of forming hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and an acceptor (C=O). The nitrogen atoms within both the pyridine and triazole rings act as hydrogen bond acceptors. The ability to form these bonds is crucial for molecular recognition. For example, in the crystal structure of a related nicotinic acid derivative, molecules form chains through carboxyl O-H···N hydrogen bonds, with either a triazole or a pyridyl nitrogen atom acting as the acceptor. nih.gov

Dipole Character: The asymmetric distribution of electron density, arising from the presence of multiple heteroatoms (nitrogen and oxygen), imparts a significant dipole moment to the molecule. This dipole character enables strong dipole-dipole interactions with polar receptors.

| Functional Group | Atom(s) | Role |

|---|---|---|

| Carboxylic Acid | -OH | Donor |

| Carboxylic Acid | C=O | Acceptor |

| Pyridine Ring | N | Acceptor |

| Triazole Ring | N1, N2 | Acceptors |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These simulations can reveal the specific non-covalent interactions that stabilize the ligand-receptor complex, independent of any subsequent biological effect.

Studies on various 1,2,4-triazole derivatives docked into receptor active sites have identified several key types of interactions:

Hydrogen Bonds: The nitrogen atoms of the triazole ring are frequently involved in hydrogen bonding. For instance, the N4 atom of a triazole ring has been shown to form hydrogen bonds with the side chains of crucial amino acid residues like Lysine (Lys), Glutamic acid (Glu), and Aspartic acid (Asp). nih.gov

Hydrophobic and π-Interactions: The aromatic pyridine and triazole rings can participate in hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), and pi-alkyl interactions with residues like Arginine (Arg). researchgate.netpensoft.net

Electrostatic Interactions: The charged carboxylate group (at physiological pH) can form strong electrostatic interactions or salt bridges with positively charged amino acid residues such as Lysine and Arginine.

These fundamental interactions, driven by the molecule's structure, illustrate the mechanistic basis for its recognition by a receptor, providing a framework for understanding its binding affinity and specificity at a purely molecular level.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like this compound. By modeling reaction pathways, chemists can understand the feasibility of a synthetic route and identify key intermediates and transition states.

The synthesis of 4H-1,2,4-triazoles often involves the cyclization of precursors such as acylhydrazides or thiosemicarbazides. organic-chemistry.orgresearchgate.net For the target molecule, a plausible pathway involves reacting isonicotinic acid hydrazide with a suitable reagent to form an intermediate that can then undergo cyclization. nih.gov

Computational modeling of these pathways involves:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Energy Profile Calculation: Determining the relative energies of these species along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate.

For example, the energy profiles for the formation of triazoles from enaminones and azides have been calculated, showing the relative free energies of the transition structures. researchgate.net Such studies can reveal the most favorable reaction pathway and explain the regioselectivity of the cyclization process. These computational approaches provide a detailed, energetic picture of the chemical transformations required to synthesize the target molecule. isres.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Identified Research Gaps

The academic landscape surrounding 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is primarily built upon the extensive research into its constituent moieties. The 1,2,4-triazole (B32235) ring is a cornerstone of medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse activities, including antifungal, antibacterial, antiviral, and anticancer properties. japer.inijprajournal.comnih.gov This broad bioactivity stems from the triazole's ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzymes. nih.gov Similarly, isonicotinic acid and its derivatives are pivotal in pharmaceuticals and as ligands in coordination chemistry. wikipedia.org

However, a significant research gap exists in the specific investigation of this compound. There is a notable absence of dedicated studies on its synthesis, spectroscopic characterization, and evaluation of its biological or material properties. While general synthetic methods for 1,2,4-triazoles are well-documented, tailored optimization for this particular substitution pattern is yet to be reported. nih.gov Furthermore, its potential as a bifunctional organic linker in materials science remains largely unexplored.

A summary of the current state of knowledge and identified gaps is presented below:

| Research Area | Key Academic Contributions (Inferred from Related Compounds) | Identified Research Gaps for this compound |

| Synthesis | General methodologies for the synthesis of 1,2,4-triazole and isonicotinic acid derivatives are established. nih.govchempanda.com | Lack of a specific, optimized synthetic route and detailed characterization data (NMR, IR, Mass Spectrometry, X-ray crystallography). |

| Biological Activity | The 1,2,4-triazole core is associated with a wide range of pharmacological activities. globalresearchonline.netresearchgate.netnih.gov | No reported studies on the antimicrobial, anticancer, or other biological activities of the title compound. |

| Materials Science | Both triazoles and pyridyl-carboxylic acids are extensively used as ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comfau.de | The potential of this compound as a linker in the design of novel functional materials has not been investigated. |

Emerging Research Opportunities in the Chemical Space of this compound

The identified research gaps pave the way for numerous emerging research opportunities. The unique combination of a 4-substituted 1,2,4-triazole and a pyridine-4-carboxylic acid in a single molecule presents a rich chemical space for exploration.

In Medicinal Chemistry: A primary opportunity lies in the synthesis and systematic evaluation of the biological activity of this compound and its derivatives. Given the prevalence of the triazole moiety in antifungal and anticancer drugs, screening this compound against a panel of fungal pathogens and cancer cell lines is a logical first step. nih.govresearchgate.net Furthermore, the isonicotinic acid backbone, a key component of the anti-tuberculosis drug isoniazid, suggests that this compound could be a scaffold for novel anti-mycobacterial agents. nih.gov

In Materials Science: The structure of this compound makes it an excellent candidate for a versatile building block in the design of coordination polymers and MOFs. mdpi.comresearchgate.net The triazole ring offers multiple nitrogen atoms for coordination, while the carboxylate group provides a classic coordination site. This dual functionality could lead to the formation of novel network topologies with potential applications in:

Gas Storage and Separation: The porous nature of MOFs derived from this linker could be tailored for the selective adsorption of gases like CO2 or H2.

Catalysis: The incorporation of catalytically active metal centers within a framework built from this ligand could lead to new heterogeneous catalysts.

Sensing: The luminescent properties of MOFs can be modulated by the presence of specific analytes, and the triazole moiety is known to be part of some luminescent materials. mdpi.com

Outlook for Advanced Material Applications and Fundamental Chemical Discoveries

The future for this compound is promising, with potential impacts ranging from the development of advanced materials to fundamental chemical insights.

Advanced Materials: The development of functional materials from this compound is a particularly exciting prospect. The creation of MOFs with tunable properties could address significant challenges in energy and environmental science. For instance, frameworks exhibiting high thermal and chemical stability could be employed in demanding industrial processes. acs.org The inherent properties of the triazole ring, such as its high nitrogen content, could also be leveraged in the design of energetic materials. nih.gov

Fundamental Discoveries: From a fundamental perspective, the study of this compound can provide deeper insights into structure-property relationships. Investigating how the electronic properties of the triazole and pyridine (B92270) rings influence each other and how this interplay affects the coordination behavior and subsequent material properties would be a valuable contribution. The synthesis and characterization of a library of derivatives, with various substituents on either ring, would allow for a systematic exploration of these effects. This could lead to the discovery of new design principles for functional materials and bioactive molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via condensation reactions involving isonicotinic acid derivatives and triazole precursors. A common approach involves refluxing precursors (e.g., sodium acetate and acetic acid) under controlled conditions to achieve cyclization . Optimization includes adjusting stoichiometry, reaction time, and temperature to minimize byproducts. Post-synthetic purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and aromaticity of the triazole and pyridine rings.

- X-ray diffraction (XRD) for structural elucidation, employing programs like SHELXL for refinement to resolve bond angles and coordination geometry .

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .

Q. How does the triazole-carboxylate structure influence its application in coordination polymers?

- Methodological Answer : The triazole moiety acts as a Lewis basic site for metal coordination, while the carboxylate group enhances framework stability via hydrogen bonding. This dual functionality enables the formation of porous coordination polymers (PCPs) with tunable pore sizes, suitable for gas storage or catalysis . Design strategies focus on varying metal nodes (e.g., Zn²⁺, Cu²⁺) to modulate porosity .

Advanced Research Questions

Q. How can polymorphism in this compound derivatives be systematically studied?

- Methodological Answer : Polymorphism arises from conformational flexibility in the triazole-pyridine linkage. To analyze this:

- Perform temperature-dependent XRD to capture phase transitions.

- Use DFT calculations to compare energy landscapes of different conformers.

- Monitor solvent effects (e.g., DMF vs. ethanol) during crystallization to isolate polymorphs .

Q. What strategies resolve contradictions in luminescence data when this compound is used in metal-organic frameworks (MOFs)?

- Methodological Answer : Luminescence variability in MOFs may stem from:

- Guest molecule interactions : Conduct time-resolved fluorescence to distinguish host vs. guest contributions.

- Antenna effects : Compare excitation spectra of the ligand alone vs. the MOF to identify energy transfer pathways.

- Dynamic quenching studies (e.g., using O₂ or NO) to assess environmental sensitivity .

Q. How does isosteric substitution (e.g., 1,2,4-triazole → 1,2,3-triazole) impact the compound’s coordination behavior?

- Methodological Answer : Substitution alters donor-acceptor properties:

- 1,2,4-Triazole provides a rigid, planar geometry favoring µ₂-bridging modes.

- 1,2,3-Triazole introduces steric hindrance, reducing coordination flexibility. Comparative studies using IR spectroscopy and XRD reveal changes in bond lengths (e.g., M-Ntriazole vs. M-Ncarboxylate) .

Q. What analytical methods are recommended for identifying impurities in synthesized batches?

- Methodological Answer : Use HPLC-MS with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities. Relative retention times (RRTs) and fragmentation patterns help identify common byproducts like hydroxylated derivatives or unreacted precursors .

Methodological Challenges & Solutions

Q. How can computational modeling aid in predicting this compound’s reactivity in catalytic applications?

- Methodological Answer :

- Molecular docking simulations assess binding affinities to catalytic active sites (e.g., enzymes or metal clusters).

- Frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) predicts redox activity and electron-transfer pathways .

Q. What experimental protocols mitigate degradation during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.